molecular formula C11H9F3O B1623480 4-(2-Trifluoromethylphenyl)but-3-en-2-one CAS No. 76293-37-3

4-(2-Trifluoromethylphenyl)but-3-en-2-one

Cat. No.: B1623480
CAS No.: 76293-37-3
M. Wt: 214.18 g/mol
InChI Key: PHVQEHOBDSECPV-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Trifluoromethylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in reactions involving enzymes and proteins . The nature of these interactions is complex and may involve various types of bonding, including covalent and non-covalent bonds .

Cellular Effects

The effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one involves interactions with various biomolecules. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can change over time. This compound may undergo degradation, leading to changes in its activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can vary with dosage . At low doses, this compound may have minimal effects, while at high doses, it may cause toxic or adverse effects .

Metabolic Pathways

4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one is involved in various metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one within cells and tissues are complex processes . This compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can affect its activity or function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

(E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMFDFHJWALWGN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876675
Record name 3-Buten-2-one,4-(2-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76293-37-3
Record name 3-Buten-2-one,4-(2-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.